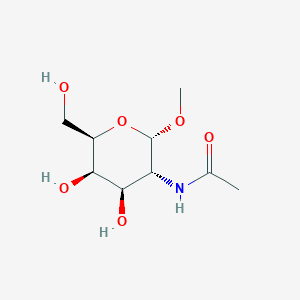
alpha-Methyl-N-acetyl-D-galactosamine
Vue d'ensemble
Description
Alpha-Methyl-N-acetyl-D-galactosamine, also known as N-acetyl-D-galactosamine, is the D-enantiomer of N-acetylgalactosamine . It is a N-acetyl-D-hexosamine and a N-acetylgalactosamine . It is a natural product found in Prunus persica, Homo sapiens, and other organisms . The N-acetyl derivative of galactosamine is also known as GalNAc .
Synthesis Analysis
The synthesis of alpha-Methyl-N-acetyl-D-galactosamine is a complex process that involves a network of enzymatic reactions . The process involves the use of glycosyltransferase enzymes that determine which proteins are to become glycoproteins, the positions of glycans on those proteins, and the glycan structures assembled .
Molecular Structure Analysis
The molecular formula of alpha-Methyl-N-acetyl-D-galactosamine is C8H15NO6 . Its molecular weight is 221.21 g/mol . The IUPAC name is 2-acetamido-2-deoxy-D-galacto-hexopyranose .
Chemical Reactions Analysis
Alpha-Methyl-N-acetyl-D-galactosamine is involved in various chemical reactions. It is typically the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation .
Applications De Recherche Scientifique
Sulfatase Research
Alpha-Methyl-N-acetyl-D-galactosamine is used in the study of sulfatases, enzymes that control the degree of sulfation . A novel sulfatase (SulA1) encoded by the gene sulA1 was characterized using alpha-Methyl-N-acetyl-D-galactosamine . The research suggests that there is an involvement of the enzyme in the chondroitin-degrading cascade reaction, which specifically removes sulfate from monomeric GalNAc4S from chondroitin sulfate degradation products .
Mucin-type O-glycosylation
Alpha-Methyl-N-acetyl-D-galactosamine is involved in the process of mucin-type O-glycosylation . UDP-GalNAc:polypeptide GalNAc transferases (ppGalNAcT) is the initiating enzyme for this process. It transfers an N-acetylgalactosamine (GalNAc) residue from an activated donor (UDP-GalNAc) to a serine (Ser) or threonine (Thr) of an acceptor polypeptide chain .
Lectin Binding Assay
Alpha-Methyl-N-acetyl-D-galactosamine has been used as a Dolichos biflorus agglutinin (DBA) haptenic sugar in lectin bead binding assay to assess the specificity of lectin binding .
Immunohistochemistry
In immunohistochemistry, alpha-Methyl-N-acetyl-D-galactosamine is used to pre-adsorb Wisteria floribunda lectin .
Delivery of Oligonucleotide Therapeutics
Alpha-Methyl-N-acetyl-D-galactosamine is used in the delivery of oligonucleotide therapeutics to the liver . The technology of N-acetylgalactosamine is being researched for receptor targeted delivery of these gene medicines .
Mécanisme D'action
Target of Action
Alpha-Methyl-N-acetyl-D-galactosamine, also known as GalNAc, is primarily targeted by the enzyme UDP-GalNAc:polypeptide GalNAc transferase (ppGalNAcT; EC 2.4.1.41) . This enzyme is the initiating enzyme for mucin-type O-glycosylation in animals .
Mode of Action
The ppGalNAcT enzyme catalyzes a single glycosidic linkage. It transfers an N-acetylgalactosamine (GalNAc) residue from an activated donor (UDP-GalNAc) to a serine or threonine of an acceptor polypeptide chain . This forms the Tn-antigen structure, which is often further elongated and modified by other glycosyltransferases .
Biochemical Pathways
The biochemical pathway primarily affected by GalNAc is the mucin-type O-glycosylation pathway . The Tn-antigen structure formed by the action of ppGalNAcT is often further elongated and modified by other glycosyltransferases, adding galactoses, N-acetylglucosamines, N-acetylgalactosamines, fucoses, sialic acids, and other sugars depending on the organism, tissue, and developmental stage .
Pharmacokinetics
It is known that the initial transfer of galnac from the nucleotide sugar udp-galnac onto protein substrates occurs in the golgi apparatus .
Result of Action
The result of GalNAc’s action is the formation of the Tn-antigen structure on serine or threonine residues of mucin-type glycoproteins . This structure is often further elongated and modified by other glycosyltransferases, leading to the formation of extended and branched mucin-type O-glycans .
Action Environment
The action of GalNAc is influenced by the cellular environment, particularly the presence of other enzymes in the Golgi apparatus that can further modify the Tn-antigen structure . The action of GalNAc and its resulting effects can also be influenced by the organism, tissue, and developmental stage .
Orientations Futures
The use of alpha-Methyl-N-acetyl-D-galactosamine in the field of medicine, particularly in the delivery of oligonucleotide therapeutics to the liver, has shown promising results . It allows safe and durable intervention in targets that were previously deemed undruggable, such as Lp(a) and PCSK9 (proprotein convertase subtilisin/kexin type 9), at high efficacy and specificity, often with as little as 2 doses per year . Future research is expected to focus on the further development of N-acetylgalactosamine technology and its application in receptor-targeted delivery of gene medicines .
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-ZEBDFXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238715 | |
| Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-N-acetyl-D-galactosamine | |
CAS RN |
6082-22-0 | |
| Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6082-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






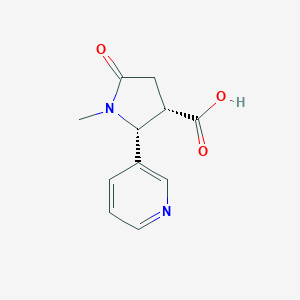




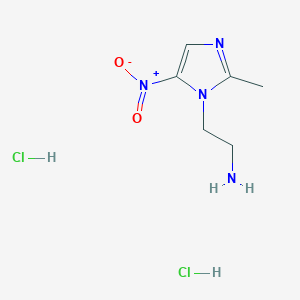
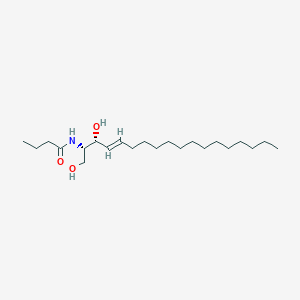
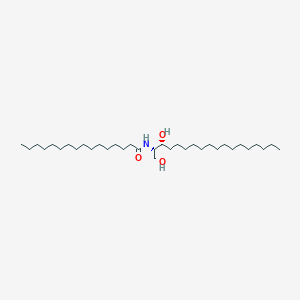

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)
